molecular formula C23H17FN2O2 B6576867 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol CAS No. 862489-81-4

5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol

Cat. No.: B6576867
CAS No.: 862489-81-4
M. Wt: 372.4 g/mol
InChI Key: ZCFPSOGTJWIAIF-UHFFFAOYSA-N
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Description

5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol is a complex organic compound that features a combination of fluorophenyl, methoxy, phenylpyrimidinyl, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl and methoxy groups in 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol makes it unique compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c24-21-9-5-4-8-17(21)14-28-18-10-11-19(22(27)12-18)23-20(13-25-15-26-23)16-6-2-1-3-7-16/h1-13,15,27H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFPSOGTJWIAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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